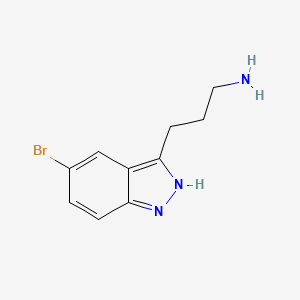
3-(5-Bromo-1H-indazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-1H-indazol-3-yl)propan-1-amine is an organic compound with the molecular formula C10H12BrN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-1H-indazol-3-yl)propan-1-amine typically involves the bromination of indazole followed by the introduction of a propylamine group. One common method starts with the bromination of 1H-indazole to form 5-bromo-1H-indazole. This intermediate is then reacted with 3-bromopropylamine under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine with an amine group would yield an amine derivative.
Oxidation: Oxidation can lead to the formation of carbonyl compounds.
Reduction: Reduction typically results in the formation of amine derivatives.
Scientific Research Applications
3-(5-Bromo-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-1H-indazol-3-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom and the indazole moiety play crucial roles in binding to the target site, thereby modulating the activity of the target protein. The propylamine group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-1H-indazol-3-yl)propan-1-amine
- 3-(5-Chloro-1H-indazol-3-yl)propan-1-amine
- 3-(5-Fluoro-1H-indazol-3-yl)propan-1-amine
Uniqueness
3-(5-Bromo-1H-indazol-3-yl)propan-1-amine is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. The bromine atom also enhances the compound’s reactivity compared to its chloro or fluoro analogs .
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3-(5-bromo-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H12BrN3/c11-7-3-4-10-8(6-7)9(13-14-10)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) |
InChI Key |
MQODYHCRRGBBBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















